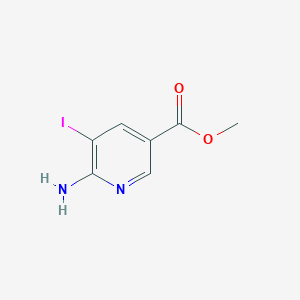

Methyl 6-amino-5-iodonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-amino-5-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSCVGMGFVSANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571849 | |

| Record name | Methyl 6-amino-5-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211308-80-4 | |

| Record name | Methyl 6-amino-5-iodo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211308-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-amino-5-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-5-iodopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 6-amino-5-iodonicotinate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-5-iodonicotinate is a valuable substituted pyridine derivative that serves as a critical building block in medicinal chemistry and drug development. Its unique trifunctional structure, featuring an amino group, an iodo substituent, and a methyl ester, allows for diverse subsequent chemical modifications. This guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway starting from 6-aminonicotinic acid. It details the underlying chemical principles, provides field-proven experimental protocols, and outlines a complete analytical workflow for the thorough characterization and validation of the final compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex heterocyclic molecules.

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively approached via a two-step sequence: (1) Fischer esterification of the commercially available 6-aminonicotinic acid to yield the intermediate, Methyl 6-aminonicotinate, followed by (2) regioselective electrophilic iodination to afford the target compound.

1.1. Causality of the Synthetic Design

-

Step 1: Esterification: The initial esterification of the carboxylic acid is a crucial first step. Performing the iodination on the free acid is less ideal, as the carboxyl group can interfere with certain iodinating agents and complicate purification. The Fischer-Speier esterification, utilizing methanol as both the solvent and reagent under acidic catalysis, is a classic, high-yielding, and scalable method for this transformation.[1]

-

Step 2: Regioselective Iodination: The core of this synthesis is the selective introduction of an iodine atom at the C5 position of the pyridine ring. Pyridine itself is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution.[2][3] However, the presence of the powerful electron-donating amino group at the C6 position activates the ring towards electrophilic attack. This amino group directs incoming electrophiles to the ortho (C5) and para (C3) positions. The C5 position is overwhelmingly favored due to both electronic and steric factors, leading to a highly regioselective iodination and minimizing the formation of isomeric byproducts. Reagents such as N-Iodosuccinimide (NIS) are particularly effective as they provide a source of electrophilic iodine under relatively mild conditions.[4]

1.2. Overall Synthetic Pathway

The complete two-step reaction sequence is illustrated below.

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Protocols

2.1. Step 1: Synthesis of Methyl 6-aminonicotinate (Intermediate)

This protocol is adapted from established Fischer esterification procedures for nicotinic acid derivatives.[1]

Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminonicotinic acid (13.8 g, 100 mmol).

-

Reagent Addition: Add methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) with continuous stirring and cooling in an ice bath.

-

Reaction: Heat the resulting mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Neutralization: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Carefully pour the residue onto crushed ice (approx. 200 g) and neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Purification & Isolation: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent in vacuo to yield Methyl 6-aminonicotinate as a white to off-white solid.[1] The product is often of sufficient purity for the next step, but can be further purified by recrystallization from an ethanol/water mixture if necessary.

2.2. Step 2: Synthesis of this compound (Target Compound)

This protocol employs N-Iodosuccinimide (NIS) as an efficient and regioselective iodinating agent.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve Methyl 6-aminonicotinate (7.6 g, 50 mmol) in dimethylformamide (DMF, 100 mL).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (12.4 g, 55 mmol, 1.1 equivalents) to the solution in portions over 15 minutes at room temperature with vigorous stirring.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Quenching: Upon completion, pour the reaction mixture into a beaker containing 500 mL of cold water.

-

Precipitation & Filtration: Stir the aqueous mixture for 30 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and succinimide.

-

Purification & Isolation: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from ethanol or purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.

2.3. Laboratory Workflow Visualization

Caption: Step-by-step workflow for the iodination of Methyl 6-aminonicotinate.

Comprehensive Characterization

Thorough analytical validation is essential to confirm the identity, structure, and purity of the synthesized this compound.

Table 1: Physical and Molecular Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 211308-80-4 | [5][6] |

| Molecular Formula | C₇H₇IN₂O₂ | [5][7] |

| Molecular Weight | 278.05 g/mol | [6] |

| IUPAC Name | This compound | [5] |

| Appearance | Solid | [5] |

| InChI Key | CJSCVGMGFVSANX-UHFFFAOYSA-N |[5] |

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation of the target compound. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, shifts are approximate)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 8.2 - 8.4 | Singlet | H-2 (proton on pyridine ring) |

| 7.8 - 8.0 | Singlet | H-4 (proton on pyridine ring) | |

| 6.5 - 7.0 | Broad Singlet | -NH₂ (2 protons) | |

| 3.7 - 3.9 | Singlet | -OCH₃ (3 protons) | |

| ¹³C NMR | 165 - 167 | Singlet | C=O (ester carbonyl) |

| 158 - 160 | Singlet | C-6 (C-NH₂) | |

| 150 - 152 | Singlet | C-2 | |

| 130 - 132 | Singlet | C-4 | |

| 123 - 125 | Singlet | C-3 (C-COOCH₃) | |

| 85 - 87 | Singlet | C-5 (C-I) |

| | 51 - 53 | Singlet | -OCH₃ |

3.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Expected Result (ESI+): The primary observation will be the protonated molecular ion peak [M+H]⁺.

-

Calculated m/z for [C₇H₈IN₂O₂]⁺: 278.9625

-

Observed m/z: Should be within ± 5 ppm of the calculated value.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium-Strong | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2990 - 2940 | Weak | C-H Stretch | Methyl (-CH₃) |

| 1730 - 1710 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | Medium-Strong | N-H Bend / C=C Stretch | Amine / Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |

| 1150 - 1050 | Medium | C-N Stretch | Aryl Amine |

Safety, Storage, and Handling

-

Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6]

-

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.[5][6]

Conclusion

The synthesis of this compound can be reliably achieved through a robust two-step process involving Fischer esterification and regioselective iodination. The protocols outlined in this guide are scalable and utilize common laboratory reagents. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the high purity and correct structural identity of the final product, rendering it suitable for advanced applications in drug discovery and development.

References

-

Loh, Y. Y., & Gademann, K. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 779-784. Retrieved from [Link]

-

Kumar, A., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5178–5183. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Synthesis of Substituted Cyclic α-Aminophosphonates. Retrieved from [Link]

-

Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]

-

YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-aminonicotinate. PubChem Compound Summary for CID 737487. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. PubChem Compound Summary for CID 18412421. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved from [Link]

-

Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PARVATI. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem Compound Summary for CID 231548. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

YouTube. (2024). Substitution, Reductive Amination, and Gabriel Synthesis!. Retrieved from [Link]

-

Rosie, D. A., & Shone, G. G. (1971). The iodination of methyl sterculate and deiodination of the product to reform the cyclopropenoid ring. Lipids, 6(8), 623. Retrieved from [Link]

-

PARVATI. (n.d.). Executive Summary of M/s. Parvati Agro Products. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 5-amino-6-iodonicotinate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 6-methylnicotinic acid ester.

-

ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ?. Retrieved from [Link]

-

Mines Repository. (n.d.). MASS SPECTROMETRY FOR THE CHARACTERIZATION OF AMINO ACIDS, PEPTIDES, PROTEINS AND MICROORGANISMS. Retrieved from [Link]

Sources

- 1. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 211308-80-4 [sigmaaldrich.com]

- 6. 211308-80-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound [myskinrecipes.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Methyl 6-amino-5-iodonicotinate: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Intermediate

Methyl 6-amino-5-iodonicotinate, identified by the CAS number 211308-80-4 , is a strategically functionalized pyridine derivative that has emerged as a valuable building block in the landscape of pharmaceutical research and development.[1][2][3] Its unique trifunctional architecture, featuring an amino group, an iodo substituent, and a methyl ester on a pyridine core, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the design and discovery of novel drug candidates.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 211308-80-4 | [1][2][3] |

| Molecular Formula | C₇H₇IN₂O₂ | [2] |

| Molecular Weight | 278.05 g/mol | [2] |

| IUPAC Name | methyl 6-amino-5-iodopyridine-3-carboxylate | |

| Appearance | Solid | |

| Melting Point | Data not available | [2][4] |

| Boiling Point | Data not available | [2][4] |

| Solubility | Soluble in organic solvents. | No specific data available |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While a complete set of publicly available spectra for this specific compound is limited, data for the closely related, non-iodinated analogue, Methyl 6-aminonicotinate, provides valuable insights into the expected spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing ester group, as well as the deshielding effect of the iodine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon. The carbon attached to the iodine atom is expected to have a characteristic chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and C-I stretching, as well as aromatic C-H and C=C stretching vibrations of the pyridine ring.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 278. The fragmentation pattern can provide further structural information.

While specific, publicly available spectral data for this compound is scarce, chemical suppliers often provide access to this information upon request.[3][5]

Synthesis and Manufacturing

The synthesis of this compound typically starts from its precursor, Methyl 6-aminonicotinate. The introduction of the iodine atom at the 5-position is a key transformation. A plausible synthetic route involves the direct iodination of Methyl 6-aminonicotinate.

Proposed Synthesis Workflow

Sources

- 1. 6-AMino-5-iodo-nicotinic acid Methyl ester | 211308-80-4 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. 211308-80-4|this compound|BLD Pharm [bldpharm.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 6-AMino-5-iodo-nicotinic acid Methyl ester(211308-80-4) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 6-amino-5-iodonicotinate

Introduction

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic compounds is a cornerstone of discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 6-amino-5-iodonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the additive effects of the amino, iodo, and methoxycarbonyl substituents on the pyridine ring, using pyridine as the base molecule and established substituent chemical shift (SCS) values from analogous compounds. The analysis assumes a standard deuterated solvent such as DMSO-d₆ or CDCl₃, which can influence the precise chemical shifts.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | d | ~2.0 |

| H-4 | 7.9 - 8.1 | d | ~2.0 |

| NH₂ | 6.5 - 7.5 | br s | - |

| OCH₃ | 3.8 - 3.9 | s | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 140 - 144 |

| C-5 | 85 - 90 |

| C-6 | 158 - 162 |

| C=O | 165 - 168 |

| OCH₃ | 52 - 54 |

In-Depth Spectral Interpretation and Rationale

The predicted chemical shifts are a result of the interplay between the electron-donating and electron-withdrawing effects of the substituents, transmitted through the pyridine ring.

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two protons on the pyridine ring, H-2 and H-4.

-

H-2 and H-4 Protons: These protons are situated ortho and para to the electron-withdrawing methoxycarbonyl group at C-3, and meta to each other. This arrangement leads to a downfield shift for both protons. The H-2 proton, being adjacent to the electronegative nitrogen atom, is expected to be the most downfield of the two. The small coupling constant (J ≈ 2.0 Hz) is characteristic of a meta coupling between H-2 and H-4.

-

Amino Protons (NH₂): The protons of the amino group at C-6 are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (OCH₃): The three protons of the methoxycarbonyl group will appear as a sharp singlet in the upfield region of the spectrum, as they are not coupled to any other protons.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule. The chemical shifts are significantly influenced by the electronic environment of each carbon atom.

-

C-2 and C-6: These carbons, being adjacent to the ring nitrogen, are expected to be significantly downfield. C-6, being directly attached to the electron-donating amino group, will be the most downfield of the ring carbons due to the strong resonance effect of the nitrogen lone pair.

-

C-4: This carbon is para to the amino group and ortho to the iodo group, and its chemical shift will be a balance of the electron-donating effect of the amino group and the electron-withdrawing inductive effect of the iodine.

-

C-5: The most notable feature of the ¹³C spectrum is the significant upfield shift predicted for C-5. This is a direct consequence of the "heavy atom effect" of the directly attached iodine atom.

-

C-3: This carbon, bearing the methoxycarbonyl group, will be influenced by its electron-withdrawing nature, leading to a downfield shift.

-

Carbonyl and Methyl Carbons: The carbonyl carbon of the ester will appear at the most downfield region of the spectrum, characteristic of sp² hybridized carbons in a highly deshielded environment. The methyl carbon of the ester will be found in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key predicted proton and carbon assignments.

Figure 1. Molecular structure of this compound with predicted NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental data for this compound, the following protocol outlines a standard procedure for sample preparation and data acquisition for a high-resolution NMR spectrometer.

I. Sample Preparation

-

Material Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Selection and Addition: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add approximately 0.6-0.7 mL of the solvent to the vial.[3]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition

The following are typical acquisition parameters that can be used as a starting point and should be optimized based on the specific instrument and sample concentration.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 1-5 seconds.[4]

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-250 ppm, centered around 100-120 ppm.

-

Experimental Workflow Diagram

Figure 2. A stepwise workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and understanding substituent effects, we have constructed a detailed spectral map of this molecule. The provided protocols for sample preparation and data acquisition offer a practical framework for researchers to obtain high-quality experimental data. This guide is intended to be a valuable resource, enabling scientists to confidently identify and characterize this compound, thereby accelerating their research and development endeavors.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

How to Prepare Samples for NMR. ResearchGate. [Link]

-

Small molecule NMR sample preparation. Georgia Tech NMR Center. (2023, August 29). [Link]

-

Krygowski, T. M., & Szatylowicz, H. (2002). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(4), 389-401. [Link]

-

Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 314. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

Sources

Introduction: Elucidating the Structure of a Key Pharmaceutical Building Block

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 6-amino-5-iodonicotinate

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile synthetic intermediate, its precise molecular structure and purity are paramount for the successful synthesis of complex target molecules. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural confirmation and characterization of this compound.

This technical guide provides a comprehensive analysis of this compound using IR and MS. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles, experimental design, and interpretation logic behind the spectroscopic results. We will explore the characteristic spectral features that arise from its unique combination of functional groups—a primary aromatic amine, an aromatic ester, and an iodo substituent on a pyridine core.

Molecular Profile: this compound

A thorough analysis begins with a clear understanding of the molecule's fundamental properties. These characteristics directly influence the expected spectroscopic behavior.

| Property | Value | Source |

| IUPAC Name | Methyl 6-amino-5-iodopyridine-3-carboxylate | |

| CAS Number | 211308-80-4 | [1][2] |

| Molecular Formula | C₇H₇IN₂O₂ | [1] |

| Molecular Weight | 278.05 g/mol | [1] |

| Chemical Structure |  |

Analytical Workflow for Spectroscopic Characterization

A systematic approach is crucial for reliable spectroscopic analysis. The following workflow outlines the logical progression from sample handling to final structural confirmation.

Caption: Overall workflow for the spectroscopic analysis of the target compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, and this absorption is detected by the instrument.

Predicted IR Absorption Profile

The structure of this compound contains several IR-active functional groups. The expected absorption bands are summarized below. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing ester group (-COOCH₃) on the aromatic pyridine ring influences the electronic environment and, consequently, the exact position of these absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Rationale & References |

| 3450 - 3300 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Medium, Sharp (two bands) | The presence of two distinct bands is a hallmark of a primary (R-NH₂) amine.[3][4][5] |

| ~3030 | Aromatic C-H | C-H Stretch | Weak to Medium | Characteristic for C-H bonds on an aromatic ring.[6] |

| ~2950 | Aliphatic C-H (in -OCH₃) | C-H Stretch | Weak to Medium | Corresponds to the methyl group of the ester. |

| 1730 - 1715 | Aromatic Ester (C=O) | C=O Stretch | Strong | The wavenumber is slightly lowered from a typical saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic pyridine ring.[7][8] |

| 1620 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong | This bending vibration is characteristic of primary amines.[3][9] |

| 1600 - 1450 | Aromatic Ring | C=C & C=N Ring Stretch | Medium (multiple bands) | These absorptions arise from complex vibrations of the entire pyridine ring.[6] |

| 1330 - 1250 | Aromatic Amine (C-N) | C-N Stretch | Strong | The bond between the ring carbon and the amino nitrogen.[3][9] |

| 1300 - 1100 | Ester (C-O) | Asymmetric & Symmetric C-O Stretch | Strong (two bands) | Esters typically show two distinct C-O stretching bands, contributing to a "Rule of Three" pattern with the C=O stretch.[8][10] |

| Below 600 | Carbon-Iodine (C-I) | C-I Stretch | Medium to Strong | This vibration occurs in the far-IR region, often outside the range of standard mid-IR spectrometers (4000-400 cm⁻¹). |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a common and convenient method for analyzing solid samples, requiring minimal preparation.

Rationale: This protocol is designed for rapid and reproducible acquisition of a high-quality IR spectrum. A background scan is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the analyte.

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

-

Background Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This scan serves as the reference.

-

Sample Application: Place a small amount (typically 1-2 mg) of solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the instrument's anvil and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the stored background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Collection: Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the sample from the ATR crystal and anvil thoroughly.

Mass Spectrometry: Determining Molecular Weight and Structure

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For a molecule like this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique, as the basic nitrogen atoms on the pyridine ring and the amino group are readily protonated.

Predicted Mass Spectrum and Fragmentation Pathways

In positive mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺. The high-energy environment of the mass spectrometer can cause this ion to fragment in predictable ways, primarily at the weakest bonds and leading to the formation of stable fragment ions.

Key Predicted Ions:

| m/z Value | Ion Formula | Description |

|---|---|---|

| 279.96 | [C₇H₈IN₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ (using ¹²⁷I) |

| 248.93 | [C₆H₅IN₂O]⁺ | Loss of a methoxy radical (•OCH₃) followed by H rearrangement, or loss of methanol (CH₃OH). |

| 151.06 | [C₇H₇N₂O₂]⁺ | Loss of an iodine radical (•I) from the molecular ion. |

| 122.05 | [C₆H₆N₂O]⁺ | Subsequent loss of an ethyl group from the ester. |

Primary Fragmentation Pathway:

The primary fragmentation pathways involve the cleavage of the ester group and the carbon-iodine bond. The stability of the aromatic ring means that ring fragmentation is less likely under typical ESI conditions.

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the analysis of a purified solid sample using an LC-MS system equipped with an ESI source.

Rationale: LC-MS is a highly sensitive technique. Preparing a dilute solution prevents detector saturation and instrument contamination. Using the mobile phase as the diluent ensures compatibility with the system. Filtering the sample is a critical step to remove particulates that could clog the sensitive tubing and columns of the LC-MS system.

Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. The final dilution should be made in the mobile phase to be used for the analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

-

Sample Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an appropriate autosampler vial.

-

Instrument Configuration:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode. This is chosen to facilitate the protonation of the basic nitrogen atoms.

-

Mass Analyzer: Set to scan a suitable mass-to-charge range (e.g., m/z 50-400) to ensure detection of the molecular ion and key fragments.

-

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC column. Acquire the mass spectrum. If desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 279) for collision-induced dissociation (CID) to confirm the fragmentation patterns.

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. IR analysis confirms the presence of the key primary amine, aromatic ester, and pyridine ring functional groups through their characteristic vibrational frequencies. Mass spectrometry complements this by providing the exact molecular weight via the protonated molecular ion and offers further structural verification through predictable fragmentation patterns, notably the loss of the ester's methoxy group and the iodine atom. This integrated spectroscopic approach ensures the structural integrity and identity of this important chemical intermediate, underpinning its effective use in research and pharmaceutical development.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. (Online). Available: [Link]

-

LibreTexts Chemistry. 24.10: Spectroscopy of Amines. (2024). (Online). Available: [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (Online). Available: [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023). (Online). Available: [Link]

-

McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. (1962). (Online). Available: [Link]

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. (2015). (Online). Available: [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). (Online). Available: [Link]

- Smith, B. C.

Sources

- 1. 211308-80-4|this compound|BLD Pharm [bldpharm.com]

- 2. 6-AMino-5-iodo-nicotinic acid Methyl ester | 211308-80-4 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. wikieducator.org [wikieducator.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Fundamental reactivity of the C-I bond in Methyl 6-amino-5-iodonicotinate

An In-Depth Technical Guide to the Fundamental Reactivity of the C-I Bond in Methyl 6-amino-5-iodonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the 6-aminonicotinate framework is a privileged scaffold, appearing in molecules targeting a range of diseases.[1][2] Its value lies in its structural rigidity, specific hydrogen bonding capabilities, and its capacity for diverse functionalization. This compound emerges as a particularly powerful building block within this class. The strategic placement of the carbon-iodine (C-I) bond transforms this simple heterocycle into a versatile platform for complex molecule synthesis. The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition in metal-catalyzed reactions, and thus, an ideal synthetic handle for introducing molecular diversity.

This guide provides a deep dive into the fundamental reactivity of this C-I bond. We will move beyond simple reaction lists to explore the electronic interplay of the substituent groups, the mechanistic underpinnings of key transformations, and the causal logic behind protocol design. For the medicinal chemist, understanding these principles is paramount for efficiently navigating chemical space and accelerating the journey from hit to lead.

Molecular Architecture: Electronic Influences on the C-I Bond

The reactivity of the C-I bond at the C5 position is not governed in isolation. It is profoundly influenced by the electronic push-pull nature of the substituents on the pyridine ring.

-

Amino Group (-NH₂): Positioned ortho to the iodine, the amino group is a potent electron-donating group (EDG) through resonance. It increases the electron density of the aromatic ring, which has a critical effect on the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.

-

Methyl Nicotinate Group (-CO₂Me): Positioned meta to the iodine, the ester is an electron-withdrawing group (EWG) through both induction and resonance. This withdrawal lowers the overall electron density of the ring, making it more susceptible to certain types of transformations.

This juxtaposition of a strong EDG and a moderate EWG creates a unique electronic environment that enhances the C-I bond's utility as a synthetic linchpin for a multitude of coupling reactions.

Spectroscopic Characterization

While specific spectral data for this compound requires direct acquisition, a profile can be predicted based on analogous structures like Methyl 6-methylnicotinate.[3][4]

-

¹H NMR: Protons on the pyridine ring will show characteristic shifts, with the proton at C2 appearing most downfield due to the anisotropic effect of the nitrogen. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon bearing the iodine (C5) will be significantly shielded compared to its non-iodinated counterpart. The carbonyl carbon of the ester will appear far downfield (~165-170 ppm).

-

IR Spectroscopy: Key stretches will include N-H bands (~3300-3500 cm⁻¹), a strong C=O stretch for the ester (~1720 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1400-1600 cm⁻¹).[5]

-

Mass Spectrometry: The molecular ion peak will be prominent, and fragmentation patterns can help confirm the structure. High-resolution mass spectrometry can provide the exact molecular formula.[6]

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C and C-N bond formation.[7] These reactions generally proceed through a common catalytic cycle, illustrated below.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8][9]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly reliable method for forming a bond between an aryl halide and a terminal alkyne, a common linkage in pharmaceuticals and materials.[10][11] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[12]

Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles.[13] The palladium cycle mirrors the one shown above. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the arylpalladium(II) complex. The electron-rich nature of the 6-aminonicotinate ring facilitates the initial oxidative addition, often allowing for milder reaction conditions.

| Parameter | Typical Reagents/Conditions | Causality & Rationale |

| Palladium Source | Pd(PPh₃)₂Cl₂ (5 mol%), Pd(OAc)₂ (2-5 mol%) | Pre-catalysts that readily form the active Pd(0) species in situ. |

| Ligand | PPh₃, Xantphos | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich ligands can accelerate reductive elimination. |

| Copper(I) Source | CuI (5-10 mol%) | Co-catalyst required to form the copper acetylide for efficient transmetalation. |

| Base | Et₃N, DIPEA, K₂CO₃ | A mild amine base is required to deprotonate the terminal alkyne and neutralize the HX formed. |

| Solvent | THF, DMF, Toluene | Anhydrous, aprotic solvents are used to prevent unwanted side reactions. |

| Temperature | Room Temperature to 80 °C | The high reactivity of the C-I bond often allows for reactions at or slightly above room temperature.[11] |

Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes, providing access to substituted styrenes and related structures.[14] This transformation is known for its excellent stereoselectivity, typically yielding the trans isomer.[14]

Mechanistic Insight: The cycle involves oxidative addition, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[15] Intramolecular versions of this reaction are particularly powerful for constructing cyclic systems.[16][17]

| Parameter | Typical Reagents/Conditions | Causality & Rationale |

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and robust choice for Heck reactions. |

| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity. |

| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or hindered organic base is needed to regenerate the Pd(0) catalyst. |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically employed to facilitate the reaction. |

| Temperature | 80 - 140 °C | Heck reactions often require elevated temperatures to proceed at a reasonable rate. |

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the direct coupling of aryl halides with a wide variety of amine nucleophiles.[9] This reaction has largely replaced harsher classical methods like the Goldberg reaction.[9]

Mechanistic Insight: The key steps are oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[18] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting the challenging reductive elimination step, especially with less nucleophilic amines.[18][19]

| Parameter | Typical Reagents/Conditions | Causality & Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors that are effective in combination with appropriate ligands. |

| Ligand | Xantphos, BINAP, XPhos, RuPhos | Bulky, electron-donating ligands are crucial for stabilizing the catalyst and facilitating reductive elimination.[19][20] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine within the palladium coordination sphere. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary. |

| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the catalytic cycle. |

Alternative Transformations of the C-I Bond

While palladium catalysis is dominant, other important reactions leverage the unique reactivity of the C-I bond.

Ullmann Condensation

A classical method for forming C-O, C-N, and C-S bonds, the Ullmann condensation uses a copper catalyst, often at high temperatures.[21][22] While often superseded by palladium-catalyzed methods, modern protocols using ligands and soluble copper sources have improved its scope and require milder conditions.[21][23]

Mechanistic Insight: The reaction is believed to involve the formation of a copper(I) species (e.g., copper(I) alkoxide or amide), which then reacts with the aryl iodide.[21] The process can be advantageous for specific substrates where palladium catalysis is problematic.

Carbonylation Reactions

The C-I bond can be readily carbonylated by reacting it with carbon monoxide (CO) in the presence of a transition metal catalyst and a nucleophile (e.g., an alcohol or amine). This provides direct access to carboxylic acid derivatives like esters and amides.[24] Recent advances have developed iron-[25] and manganese-catalyzed[26] methods that offer alternatives to traditional palladium systems.[27]

Nucleophilic Aromatic Substitution (SₙAr)

Typically, nucleophilic aromatic substitution (SₙAr) requires strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate.[28][29][30] In this compound, the strongly electron-donating amino group at the ortho position (C6) deactivates the ring towards traditional SₙAr at the C5 position. Therefore, direct displacement of the iodide by a nucleophile via a standard SₙAr mechanism is generally unfavorable and not a primary mode of reactivity for this substrate.[31]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized for specific substrates and scales.

Protocol 1: Sonogashira Coupling with Phenylacetylene

Caption: Experimental workflow for a typical Sonogashira coupling.

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

-

Solvent/Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 equiv).

-

Degassing: Subject the mixture to three cycles of vacuum-backfill with argon to ensure anaerobic conditions.

-

Alkyne Addition: Add phenylacetylene (1.2 equiv) via syringe.

-

Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.05 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv).

-

Reactant Addition: Add this compound (1.0 equiv) and anhydrous toluene.

-

Nucleophile Addition: Add morpholine (1.2 equiv) via syringe.

-

Reaction: Seal the tube and heat the mixture to 100 °C for 16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a high-value synthetic intermediate due to the versatile and predictable reactivity of its C-I bond. Dominated by palladium-catalyzed cross-coupling reactions, the functionalization of this scaffold provides robust and efficient pathways to a vast array of complex nitrogen heterocycles. A thorough understanding of the electronic factors governing this reactivity and the mechanistic nuances of each transformation empowers chemists to make rational decisions in the design and execution of synthetic routes. This knowledge is critical for leveraging this building block to its full potential in the rapid development of novel chemical entities for pharmaceutical and materials science applications.

References

-

Ning Xu, Junjie Chen, Kangkang Sun, Wei Han. Ligand-Free Iron-Catalyzed Carbonylation of Aryl Iodides with Alkenyl Boronic Acids: Access to α,β-Unsaturated Ketones. Organic Letters, 2024, 26, 9460-9465. [Link]

-

Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl Iodides. Industrial & Engineering Chemistry Research, ACS Publications, 2016. [Link]

-

Lakshmi Parvathi K., et al. An efficient Mn-catalyzed reductive carbonylation of aryl iodides to aryl aldehydes and their benzimidazole and benzoxazoles. Synthetic Communications, 2022, 52(15). [Link]

-

Ni‐catalyzed carboxylation of aryl iodides with formate. ResearchGate. [Link]

-

Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. SDSU Scholars. [Link]

-

Wei Han*, Binbin Liu, Junjie Chen, Qing Zhou. Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions. Synlett, 2017, 28, 835-840. [Link]

-

Highly chemoselective palladium-catalyzed Sonogashira coupling of 5-iodouridine-5′-triphosphates with propargylamine: A new efficient method for the synthesis of 5-aminopropargyl-uridine-5. ResearchGate. [Link]

-

Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 2016, 12, 1034-1048. [Link]

-

Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

-

Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed, 2021. [Link]

-

Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com. [Link]

-

Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. Semantic Scholar, 2003. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange, 2018. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

[Application of methyl in drug design]. PubMed, 2013. [Link]

-

Directed nucleophilic aromatic substitution reaction. RSC Publishing, 2021. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link]

-

Methyl 6-aminonicotinate – preparation and application. Georganics, 2023. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. PubMed, 2016. [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2025. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube, 2025. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, 2017. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

- (48) methyl-6-methyinicotinate Route of Synthesis. [Source not provided].

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, RSC Publishing, 2023. [Link]

-

Heck Reaction. Chemistry LibreTexts, 2023. [Link]

-

Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. Semantic Scholar, 2016. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI, 2022. [Link]

-

Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate, 2024. [Link]

-

The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed, 2007. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube, 2019. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Source not provided].

-

Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube, 2017. [Link]

Sources

- 1. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 2. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. lehigh.edu [lehigh.edu]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. | Semantic Scholar [semanticscholar.org]

- 18. m.youtube.com [m.youtube.com]

- 19. research.rug.nl [research.rug.nl]

- 20. benchchem.com [benchchem.com]

- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 22. Ullmann Reaction [organic-chemistry.org]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Ligand-Free Iron-Catalyzed Carbonylation of Aryl Iodides with Alkenyl Boronic Acids: Access to α,β-Unsaturated Ketones [organic-chemistry.org]

- 26. tandfonline.com [tandfonline.com]

- 27. Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions [organic-chemistry.org]

- 28. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility and stability of Methyl 6-amino-5-iodonicotinate

An In-Depth Technical Guide to the Solubility and Stability of Methyl 6-amino-5-iodonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Key Synthetic Intermediate

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motifs—a pyridine core, an amino group, an iodine atom, and a methyl ester—make it a versatile building block for the synthesis of more complex, biologically active molecules. Understanding its fundamental physicochemical properties, namely solubility and stability, is not merely an academic exercise. For the researcher at the bench, these parameters dictate the choice of solvent for a reaction, the conditions for purification, and the strategy for formulation. For the drug development professional, they are critical indicators of a compound's potential developability, influencing everything from API handling and storage to the final dosage form's shelf-life.

This guide provides a senior application scientist's perspective on characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, we will rely on established principles, data from analogous structures, and the gold-standard methodologies outlined by international regulatory bodies. This document is designed to be a practical and authoritative resource, explaining not just what to do, but why each step is critical for generating reliable and reproducible data.

Part 1: The Solubility Profile of this compound

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a cornerstone of chemical and pharmaceutical development. The structure of this compound—with its polar amino and ester groups and a relatively nonpolar iodinated aromatic ring—suggests a nuanced solubility profile, likely favoring polar organic solvents.

While specific quantitative solubility data for this compound is not widely published, a related compound, Methyl 6-aminonicotinate, has a reported aqueous solubility of >22.8 µg/mL at pH 7.4.[1] Another analogue, Methyl 6-methylnicotinate, is described as soluble or slightly soluble in methanol and slightly soluble in chloroform and ethyl acetate.[2] These data points provide a preliminary indication but are insufficient for robust process development. Therefore, experimental determination is paramount.

Table 1: Qualitative and Analogous Solubility Data

| Solvent Class | Solvent Example | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Hydrogen bonding capability of the amino group and polarity of the ester group should facilitate interaction with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble to Moderately Soluble | Dipole-dipole interactions with the ester and amino groups are expected to drive solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Slightly Soluble to Sparingly Soluble | The overall polarity of the molecule may limit high solubility in these less polar solvents. |

| Non-Polar | Hexanes, Toluene | Likely Sparingly Soluble to Insoluble | The polar functional groups will hinder dissolution in non-polar environments. |

| Aqueous | Water, Buffered Solutions | Likely Poorly Soluble | While containing polar groups, the overall molecule is a neutral organic compound with significant non-polar character from the iodopyridine ring. The amino group provides a site for protonation, suggesting pH-dependent solubility. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[3] Its strength lies in its simplicity and its ability to achieve a true equilibrium state, providing a definitive solubility value under specific conditions.[3][4]

Causality Behind the Method: The core principle is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute crystallizing back out. This dynamic equilibrium represents the maximum amount of solute a solvent can hold at a given temperature. An excess of solid is crucial to ensure this equilibrium is reached and maintained throughout the experiment.[4]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a suitable vessel (e.g., a glass vial with a screw cap). A visual excess of solid material must remain at the end of the experiment to confirm that saturation was achieved.

-

Solvent Addition: Accurately dispense a known volume or mass of the pre-equilibrated solvent (e.g., 1 mL) into the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[5] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) in initial studies to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to permit the sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility) into a clean vial. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.[6]

-

Quantification:

-

If necessary, accurately dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A reversed-phase C18 column is a common starting point.

-

Calculate the original solubility in the solvent, accounting for any dilution factors. Report the results in units such as mg/mL or µg/mL.

-

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: The Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) or intermediate is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[7] For this compound, the primary areas of concern are hydrolysis of the ester, potential degradation related to the amino and iodo groups, and photostability.

Predicted Degradation Pathways

-

Hydrolysis: The most probable degradation pathway in aqueous media is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 6-amino-5-iodonicotinic acid, and methanol. This reaction can be catalyzed by both acidic and basic conditions.[8] Studies on the closely related compound methylnicotinate show that it degrades to nicotinic acid at a rate of approximately 0.5% per year when stored in an aqueous solution at 4°C, demonstrating excellent stability under those conditions.[9] It is reasonable to hypothesize a similar level of stability for this compound under refrigerated conditions at a neutral or slightly acidic pH.

-

Oxidation: The electron-rich aminopyridine ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to peroxides).

-

Photodegradation: Aromatic iodides can be photolabile, with the potential for the carbon-iodine bond to cleave upon exposure to light, particularly UV radiation. The pyridine ring itself is a chromophore that absorbs UV light. Photostability studies are therefore essential.[10][11] The photodegradation of related compounds like 2-chloropyridine has been shown to produce various intermediate products.[12]

-

Thermal Decomposition: As indicated in safety data sheets, thermal decomposition at high temperatures can lead to the release of hazardous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[13][14]

Experimental Protocol: Comprehensive Stability-Indicating Study

A robust stability study should be designed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[7][15] The goal is to perform stress testing to identify likely degradation products and then conduct long-term and accelerated studies to establish a re-test period or shelf life.[7][16]

Causality Behind the Method: Stress testing subjects the compound to conditions more severe than those used for accelerated testing (e.g., high heat, wide pH range, oxidation, intense light).[7] This helps to rapidly identify potential degradation pathways and validate that the chosen analytical methods can separate and detect any degradants (i.e., the method is "stability-indicating"). Accelerated testing (e.g., 40°C / 75% RH) uses elevated temperature and humidity to speed up chemical degradation and physical changes, allowing for predictions of long-term stability.[16] Long-term testing (e.g., 25°C / 60% RH) evaluates the compound's characteristics over the intended storage period.[15][17]

Step-by-Step Methodology:

-

Forced Degradation (Stress Testing): [7]

-

Acid/Base Hydrolysis: Dissolve or suspend the compound in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH). Store at an elevated temperature (e.g., 60°C) and analyze at appropriate time points.

-

Oxidative Stress: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stress: Expose the solid compound to high heat (e.g., in 10°C increments above the accelerated temperature, such as 60°C or 70°C) for a set period.[7]

-

Photostability: Expose the solid compound and a solution to a controlled light source that provides both visible and UV output, as specified in ICH Q1B guidelines.[11] A dark control sample should be stored under the same temperature conditions to isolate the effects of light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[11]

-

-

Long-Term and Accelerated Stability Study:

-

Batch Selection: Use at least one to three representative batches of the material.[15][17]

-

Container Closure System: Package the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[7]

-

Storage Conditions: Place samples in validated stability chambers under the following conditions:

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.[15] For accelerated studies, a minimum of three time points, such as 0, 3, and 6 months, is recommended.[7]

-

Analytical Testing: At each time point, test the samples for key attributes, which should include:

-

Appearance (physical form, color)

-

Assay (potency)

-

Purity/Impurities (detection and quantification of degradation products)

-

Water content (if applicable)

-

-

Diagram: Stability Testing Program Decision Tree

Caption: Decision Tree for a Comprehensive Stability Study.

Part 3: Handling and Storage Recommendations

Based on available safety data and the chemical nature of the compound, the following handling and storage procedures are recommended to ensure material integrity and user safety:

-

Storage Temperature: Store in a dry, cool, and well-ventilated place.[18] For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.[19][20][21]

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect against potential long-term oxidation.[20][21]

-

Light Protection: Keep the container tightly closed and protected from light, as the compound may be photolabile.[19][21]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can promote degradation.[13][18]

-

Personal Protective Equipment (PPE): When handling the solid or its solutions, wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][22]

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility and stability. While publicly available data is sparse, this guide provides the necessary framework for any researcher or development scientist to thoroughly characterize these properties. By applying the gold-standard shake-flask method, a precise solubility profile across a range of relevant solvents can be established. Similarly, by following a systematic, ICH-compliant stability testing program, a comprehensive understanding of the compound's degradation pathways and shelf-life can be achieved. This empirical data is indispensable for ensuring the efficiency of synthetic processes, the quality of the final product, and the successful progression of development programs.

References

-

World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

GMP SOP. Stability testing overview for Pharmaceutical products. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Sugano, K., et al. (2023). Harmonization of the experimental procedures of equilibrium solubility measurements by the shake-flask method for poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 189, 106540. [Link]

-